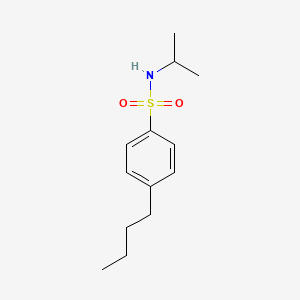![molecular formula C20H11BrN2O2S B5428429 3-[5-(4-bromophenyl)-2-furyl]-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5428429.png)
3-[5-(4-bromophenyl)-2-furyl]-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile
Vue d'ensemble
Description
This compound, also known as 3-(5-(4-BROMOPHENYL)-2-FURYL)-2-(2-THIENYL)ACRYLONITRILE, has a linear formula of C17H10BrNOS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C17H10BrNOS . It has a molecular weight of 356.243 .Applications De Recherche Scientifique
Anticancer Properties
3-[5-(4-Bromophenyl)-2-furyl]-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile and its derivatives have shown significant promise in anticancer research. A study found that certain derivatives displayed moderate anticancer activity, particularly against breast cancer cell lines MDA-MB-468 and T-47D. These findings suggest potential for therapeutic applications in oncology (Matiichuk et al., 2022).
Antibacterial Activity
Compounds derived from this compound have been investigated for their antibacterial properties. Studies from the early 1970s reported that derivatives exhibited strong antibacterial activities against Staphylococcus aureus, highlighting their potential as antibacterial agents (Hirao et al., 1971).
Antifungal Evaluation
Research into the antifungal properties of this compound derivatives has also been conducted. A study demonstrated that novel compounds synthesized from this chemical showed varying degrees of antifungal activity against different fungal species, including Microsporum gypseum and Candida albicans, suggesting a potential role in antifungal therapies (Klip et al., 2010).
Photoluminescence Characteristics
The compound and its derivatives have been studied for their photoluminescence characteristics. A study focusing on 4-aryl substituted thiophene derivatives with bis-diarylacrylonitrile units, which include structures related to this compound, reported emission of green fluorescence in solid state and in solution, indicating potential applications in materials science and photonic devices (Xu et al., 2012).
Fungicidal Activity
Another avenue of research has been exploring the fungicidal activity of derivatives of this compound. Studies have shown that these compounds possess fungicidal properties, particularly against Colletotrichum gossypii, suggesting their potential use in agriculture and plant protection (De-long, 2010).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrN2O2S/c21-15-5-3-13(4-6-15)18-8-7-16(25-18)10-14(11-22)20-23-17(12-26-20)19-2-1-9-24-19/h1-10,12H/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWWUUPZXNGLTN-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=N2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=CSC(=N2)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-{[(5-methyl-3-furoyl)amino]methyl}-3-furoate](/img/structure/B5428351.png)
![N-(3,4-dimethylphenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-3-piperidinamine](/img/structure/B5428356.png)
![ethyl 2-[(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)amino]acetate](/img/structure/B5428369.png)
![2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5428376.png)

![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylacetamide](/img/structure/B5428387.png)
![dimethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]terephthalate](/img/structure/B5428391.png)

![N~1~-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B5428405.png)
![ethyl 4-({[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate](/img/structure/B5428420.png)
![N'-[4-(3-chloropyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5428433.png)
![N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5428439.png)
![(4aS*,8aR*)-1-isobutyl-6-[N-(2-methoxyethyl)-N-methylglycyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5428447.png)
![methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5428451.png)
